Saframycin-Yd2

Description

Contextualization of Saframycin-Yd2 as a Bioactive Natural Product

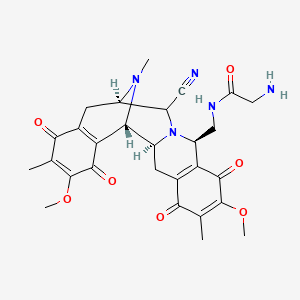

This compound (chemical formula: C28H31N5O7) is a notable bioactive natural product derivative. nih.gov It was successfully produced through directed biosynthesis, utilizing resting cells of Streptomyces lavendulae No. 314, a known producer of saframycins. jst.go.jpnih.gov The structural elucidation of this compound was achieved by comparing its spectral data (UV, IR, 1H, and 13C NMR) with that of Saframycin A, a well-established member of the saframycin family. jst.go.jpnih.gov Specifically, this compound has been identified as 26-demethylsaframycin Y3. jst.go.jpnih.gov This compound, along with other newly prepared saframycins, has demonstrated potent biological activities. researchgate.net

Overview of the Saframycin Class of N-Heterocyclic Quinone Antibiotics

The saframycins constitute a distinctive class of N-heterocyclic quinone antibiotics, belonging to the broader tetrahydroisoquinoline family of antibiotics. asm.orgnih.govacs.orgnih.gov These compounds are microbial natural products, primarily isolated from Streptomyces lavendulae strains, such as Streptomyces lavendulae NRRL 11002 (also known as strain 314). nih.govresearchgate.net

A defining structural feature of the saframycin group is their characteristic bisquinone core, which often includes an α-amino nitrile moiety at the C-21 position. nih.govnih.gov The biological activity of saframycins, particularly their antitumor properties, is largely attributed to their ability to covalently bind to duplex DNA. asm.orgnih.govnih.govresearchgate.net For instance, Saframycin A, a well-studied member, undergoes a reduction of its quinone to a hydroquinone (B1673460) form, which then facilitates the release of the cyano residue, leading to the formation of an electrophilic iminium ion. nih.govresearchgate.net This iminium species subsequently alkylates guanine (B1146940) residues within double-stranded DNA, thereby inhibiting nucleic acid synthesis. nih.govnih.govresearchgate.net This mechanism highlights the complex interplay between their chemical structure and their potent biological effects.

The saframycin class includes several derivatives, often arising from modifications in their side chains or other structural alterations. For example, Saframycin Y3 is characterized as 25-deoxy-25-aminosaframycin A, while Saframycin Yd-1 is 26-homosaframycin Y3. jst.go.jp Saframycin Yd-2, as mentioned, is 26-demethylsaframycin Y3. jst.go.jpnih.gov These structural variations can influence their specific biological activities and provide avenues for further research into structure-activity relationships. connectedpapers.com

Table 1: Representative Saframycin Derivatives and Structural Relationships

| Compound Name | Structural Relationship to Saframycin A (SFM-A) |

| Saframycin Y3 | 25-deoxy-25-aminosaframycin A jst.go.jp |

| Saframycin Yd-1 | 26-homosaframycin Y3 jst.go.jp |

| Saframycin Yd-2 | 26-demethylsaframycin Y3 jst.go.jpnih.gov |

| Saframycin Ad-1 | 26-homosaframycin A jst.go.jp |

| Saframycin Y2b | Dimer of Saframycin Y3 jst.go.jp |

| Saframycin Y2b-d | Dimer of Saframycin Yd-1 jst.go.jp |

Significance of Natural Product Derivatives in Drug Discovery Research

Natural products and their derivatives hold a pivotal role in drug discovery, offering an unmatched source of chemical diversity and complex molecular architectures. researchgate.netscielo.brmdpi.comscirp.org Living organisms, including microorganisms like Streptomyces lavendulae, have evolved over time to produce these biological chemicals, which possess significant ecological importance and diverse pharmacophores. researchgate.net

The utility of natural products in pharmaceutical research is multifaceted:

Direct Therapeutic Agents: Many natural products serve directly as pure drugs or phytomedicines. scielo.br

Source for Semi-Synthetic Drugs: They act as raw materials for the development of complex, semi-synthetic drugs, where modifications to the natural scaffold enhance potency or improve pharmacokinetic properties. scielo.br

Prototypes for Lead Molecules: Their unique and often complex bi- and tri-dimensional structures make them excellent prototypes for designing novel lead molecules, especially for challenging biological targets. scielo.br

Chemical Diversity: Natural compounds exhibit a chemical diversity that is often unmatched by synthetic chemical libraries, with a significant percentage of chemical scaffolds found in natural products being absent in current medicinal chemistry. researchgate.netscielo.brscirp.org This diversity provides a rich pool for discovering compounds with novel properties and mechanisms of action. researchgate.net

Historically, natural products and their structural analogues have made substantial contributions to pharmacotherapy, particularly in areas such as cancer and infectious diseases. researchgate.netscielo.brscirp.org A considerable proportion of approved small molecule new chemical entities, including a high percentage of antibiotics and anti-cancer drugs, are derived from nature. scielo.brscirp.org For example, approximately 35% of medicines in the global market have originated directly or indirectly from natural products. scielo.br

Despite challenges such as technical barriers in screening, isolation, and optimization, recent advancements in analytical tools, genome mining, engineering strategies, and microbial culturing are revitalizing natural product-based drug discovery. researchgate.netscirp.org These technological developments compensate for inherent limitations and re-establish natural products as a major source for identifying new and effective drug compounds. scirp.org The ongoing exploration of global biodiversity, much of which remains unexplored, promises to continue supplying novel chemical entities for therapeutic development. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

98205-61-9 |

|---|---|

Molecular Formula |

C28H31N5O7 |

Molecular Weight |

549.6 g/mol |

IUPAC Name |

2-amino-N-[[(1S,2S,10R,13R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]acetamide |

InChI |

InChI=1S/C28H31N5O7/c1-11-23(35)13-7-16-22-21-14(24(36)12(2)28(40-5)26(21)38)6-15(32(22)3)17(8-29)33(16)18(10-31-19(34)9-30)20(13)25(37)27(11)39-4/h15-18,22H,6-7,9-10,30H2,1-5H3,(H,31,34)/t15-,16+,17?,18+,22-/m1/s1 |

InChI Key |

DULAUWVTCHNVOZ-FSCDNRMKSA-N |

SMILES |

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)CN)C#N)C(=O)C(=C(C5=O)OC)C)OC |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@@H]4C5=C(C[C@@H](N4C)C(N3[C@H]2CNC(=O)CN)C#N)C(=O)C(=C(C5=O)OC)C)OC |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)CN)C#N)C(=O)C(=C(C5=O)OC)C)OC |

Synonyms |

saframycin Yd-2 saframycin-Yd2 |

Origin of Product |

United States |

Elucidation of Saframycin Yd2 Biosynthesis and Precursor Metabolism

Microbial Origin and Cultivation of Streptomyces lavendulae for Saframycin Production

Saframycin-Yd2, a member of the saframycin family of tetrahydroisoquinoline antibiotics, is a secondary metabolite produced by the Gram-positive bacterium Streptomyces lavendulae. nih.govasm.org The production of saframycins, including the precursor Saframycin A, is typically achieved through fermentation of S. lavendulae strains, such as NRRL 11002 and strain No. 314. asm.orgnih.gov

Cultivation for saframycin production involves specific media and conditions to optimize yield. S. lavendulae can be grown on various media, including ISP-2 agar (B569324) for sporulation and YSA plates for fermentation, with incubation at temperatures between 27°C and 30°C for several days. asm.org Studies have shown that the composition of the culture medium is critical. For instance, fish meal extract has been identified as a favorable component for both growth and antibiotic production. researchgate.net Furthermore, the production of saframycins can be significantly influenced by the addition of specific substances to the culture broth. A notable enhancement in Saframycin A production, a closely related compound, was achieved by supplementing the medium with NaCN. nih.gov The pH of the culture is another critical factor; maintaining a pH below 5.5 after peak production can prevent the degradation of the antibiotic. researchgate.net

The table below outlines various media used for the cultivation of Streptomyces lavendulae for the production of bioactive compounds.

| Medium Name | Composition/Type | Purpose |

| ISP-2 | 0.4% glucose, 0.4% yeast extract, 1% malt (B15192052) extract, pH 7.2 | Sporulation |

| YSA | 0.1% yeast, 0.5% soluble starch, 1.5% agar, pH 7.5 | Fermentation |

| Glucose-Asparagine Agar | Glucose and asparagine based | Initial Culturing |

| Fish Meal Extract Medium | Contains fish meal extract | Growth and Antibiotic Production |

Precursor Incorporation Studies in this compound Formation

The core structure of the saframycin family, a dimeric heterocyclic quinone, is derived from amino acid precursors. nih.govresearchgate.net Specifically, the quinone ring system is biosynthetically assembled from two molecules of L-tyrosine. nih.govresearchgate.net These tyrosine units undergo a series of enzymatic modifications and a condensation reaction to form the fundamental scaffold of the saframycin molecule. nih.gov The biosynthetic pathway involves the nonproteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr) as a key precursor for the tetrahydroisoquinoline core. jmb.or.krjmb.or.kr The formation of this crucial intermediate from tyrosine highlights the central role of this amino acid in constructing the complex architecture of saframycins.

The side chain of saframycins is also of amino acid origin. In Saframycin A, this side chain is derived from glycine (B1666218) and alanine (B10760859). nih.govresearchgate.net Research into the biosynthesis of this compound has revealed that it contains a glycine residue in its side chain. nih.govasm.org Feeding experiments using isotopically labeled dipeptides have provided evidence that the amino acids are likely incorporated into the side chain as a dipeptide unit. nih.govresearchgate.net This suggests a mechanism where a pre-formed dipeptide is attached to the saframycin core during biosynthesis.

Directed biosynthesis is a powerful strategy to generate novel analogs of natural products by supplying non-native precursors to the producing organism. This approach has been successfully applied to Streptomyces lavendulae to create new saframycin derivatives. nih.gov By supplementing the culture of resting cells with various amino acid analogs, researchers have been able to produce new saframycins with altered side chains. nih.govasm.org

This compound is a direct result of such a directed biosynthesis experiment, where the culture was supplemented with glycylglycine. nih.gov This led to the incorporation of a glycine residue in place of the typical pyruvic acid moiety found at the N-terminus of the side chain in Saframycin A. nih.govasm.org This strategy has also yielded other new derivatives, such as Saframycin Yd-1 and Saframycin Y3, by feeding 2-amino-n-butyric acid and alanine, respectively. nih.govasm.org These findings demonstrate the flexibility of the biosynthetic machinery and provide a method for generating structural diversity within the saframycin family.

The following table summarizes the new saframycin derivatives generated through directed biosynthesis by feeding different amino acid precursors.

| Precursor Supplemented | Resulting Saframycin Analog | Incorporated Residue |

| Glycylglycine | This compound | Glycine |

| 2-amino-n-butyric acid | Saframycin Yd-1 | 2-amino-n-butyric acid |

| Alanine | Saframycin Y3 | Alanine |

Investigation of Amino Acid and Dipeptide (e.g., Glycylglycine) Integration into the Side Chain

Enzymatic Pathways and Tailoring Modifications in Saframycin Biosynthesis

The assembly of the saframycin core is a complex process orchestrated by a nonribosomal peptide synthetase (NRPS) system. asm.orgnih.gov In S. lavendulae, the gene cluster responsible for Saframycin A biosynthesis contains genes encoding three NRPS enzymes: SfmA, SfmB, and SfmC. nih.gov These large, multidomain enzymes catalyze the step-by-step assembly of the peptide backbone from amino acid precursors without the use of ribosomes. nih.govgoogle.com

The enzyme SfmC is particularly notable for its novel functions. nih.govresearchgate.net It catalyzes an unusual seven-step transformation that includes multiple reductions of thioester intermediates and two rounds of the Pictet-Spengler reaction, which is crucial for forming the tetrahydroisoquinoline rings of the saframycin core. nih.govmdpi.com The mechanism of SfmC has been established through in vitro experiments using various substrate analogs and domain-deletion mutants. nih.gov The entire NRPS system, including SfmA, SfmB, and SfmC, works in an iterative manner to assemble the complex tetrapeptidyl skeleton of saframycins. asm.orgnih.gov

Post-NRPS Processing: Deacylation by Membrane-Bound Peptidases (e.g., SfmE)

A key step following the non-ribosomal peptide synthetase (NRPS) assembly of the saframycin core involves the removal of a fatty acyl chain. This deacylation is critical for the maturation of the antibiotic. In the biosynthesis of Saframycin A, the membrane-bound peptidase SfmE is responsible for this hydrolytic cleavage. cornell.edunih.gov The fatty acyl chain is believed to serve as a protective group for the terminal primary amine of the L-alanine component during the preceding enzymatic transformations. researchgate.net

The enzyme SfmE acts on the acylated intermediate after its export from the cell, highlighting an unusual extracellular maturation step. cornell.edunih.gov This process is essential for exposing the amino group that will be the substrate for subsequent enzymatic modifications. cornell.edu The involvement of a membrane-anchored peptidase like SfmE for the removal of a fatty acid moiety is a recurring theme in the biosynthesis of related tetrahydroisoquinoline alkaloids. researchgate.net

| Enzyme | Function | Location | Substrate | Product |

| SfmE | Deacylation (hydrolysis of fatty acyl chain) | Membrane-bound | Acylated saframycin precursor | Deacylated saframycin precursor with a free amino group |

Extracellular Oxidative Deamination Catalysis (e.g., by FAD-Linked Oxidoreductases like SfmCy2)

Following deacylation by SfmE, the exposed primary amino group of the saframycin intermediate undergoes oxidative deamination. This reaction is catalyzed by SfmCy2, a secreted, FAD-linked oxidoreductase. cornell.edunih.gov The action of SfmCy2 occurs extracellularly, which is an unconventional aspect of antibiotic biosynthesis, as these processes are typically completed within the bacterial cell before export. cornell.edunih.gov

SfmCy2 belongs to the berberine (B55584) bridge enzyme (BBE)-like family and its activity is crucial for the conversion of the amino-containing intermediate into the subsequent product in the pathway leading to Saframycin A. researchgate.netpnas.org The enzyme utilizes a covalently bound FAD cofactor to carry out the oxidative deamination. cornell.edunih.gov This extracellular enzymatic step further underscores the complexity and spatial organization of the saframycin biosynthetic machinery.

| Enzyme | Type | Cofactor | Location | Reaction |

| SfmCy2 | FAD-linked oxidoreductase | Flavin Adenine Dinucleotide (FAD) | Extracellular | Oxidative deamination of the primary amino group |

Enzymatic Deamination Reactions in Saframycin Analog Interconversion (e.g., Saframycin Y3 to Saframycin A)

The final diversity of saframycin compounds is, in part, achieved through the interconversion of different analogs. A key example of this is the enzymatic deamination that converts Saframycin Y3 into Saframycin A. nih.gov Saframycin Y3 contains an alanine residue at the N-terminal side chain, whereas Saframycin A possesses a pyruvic acid residue at the same position. nih.goveverybodywiki.com This transformation from an amino group to a keto group is a critical maturation step.

Feeding experiments with resting cells of Streptomyces lavendulae have demonstrated that Saframycin Y3 is a direct precursor to Saframycin A. nih.gov This conversion is an enzymatic deamination reaction. nih.gov The production of this compound, which is 26-demethylsaframycin Y3, arises from the directed biosynthesis by feeding the culture with specific amino acid analogs. everybodywiki.comjst.go.jp this compound itself contains a glycine residue in its side chain. nih.goveverybodywiki.com While the direct deamination of this compound is not explicitly detailed, the established pathway from Saframycin Y3 to Saframycin A provides a clear precedent for enzymatic deamination as a key mechanism for generating structural diversity within the saframycin family.

| Precursor Analog | Key Structural Feature | Product Analog | Key Structural Feature | Transformation |

| Saframycin Y3 | Alanine residue in side chain | Saframycin A | Pyruvic acid residue in side chain | Enzymatic deamination |

| Saframycin Yd-2 | Glycine residue in side chain | - | - | - |

Structural Characterization and Chemical Relationships of Saframycin Yd2

Comparative Structural Analysis of Saframycin-Yd2 with Related Analogs (e.g., Saframycin Y3, Saframycin A)

This compound is a derivative of Saframycin A, produced through directed biosynthesis in cultures of Streptomyces lavendulae. jst.go.jpjst.go.jp Its structure is directly related to other analogs in the "Y" series. Specifically, this compound is defined as 26-demethylsaframycin Y3. jst.go.jpjst.go.jp

To understand this relationship, one must first consider the structure of its parent compounds:

Saframycin A features a pyruvic acid side chain attached to the core structure. researchgate.net

Saframycin Y3 is a close analog of Saframycin A, identified as 25-deoxy-25-aminosaframycin A. jst.go.jpjst.go.jp This means the hydroxyl group at position C-25 is replaced by an amino group.

This compound , being the 26-demethyl derivative of Saframycin Y3, lacks a methyl group at the C-26 position of the side chain. jst.go.jpjst.go.jp

This hierarchical relationship highlights the systematic variations achieved through precursor-directed biosynthesis, where different amino acid analogs are supplied to the producing organism. researchgate.net The common structural feature across these antibiotics is the dimeric tetrahydroisoquinoline carbon framework, which forms the core pentacyclic system. googleapis.com

| Compound | Structural Relationship to Parent Compound | Key Structural Feature |

|---|---|---|

| Saframycin A | Parent Compound | Contains a pyruvic acid side chain. researchgate.net |

| Saframycin Y3 | 25-deoxy-25-aminosaframycin A | Features an amino group at C-25 instead of a hydroxyl group. jst.go.jpjst.go.jp |

| This compound | 26-demethylsaframycin Y3 | Lacks the methyl group at the C-26 position of the side chain found in Saframycin Y3. jst.go.jpjst.go.jp Contains a glycine (B1666218) residue in the side chain. researchgate.net |

Elucidation of Side Chain Composition and Stereochemistry in this compound

The key structural distinction of this compound lies in its side chain. Directed biosynthesis studies, involving the supplementation of Streptomyces lavendulae cultures with various amino acid analogs, revealed that this compound incorporates a glycine residue. researchgate.net This is in contrast to Saframycin A, which has a pyruvic acid side chain, and Saframycin Y3, which contains an alanine (B10760859) residue. researchgate.net

Spectroscopic and Analytical Methodologies for Structural Confirmation (e.g., NMR, Mass Spectrometry)

The structures of this compound and its co-produced analogs were determined primarily by comparing their spectroscopic data with the well-established data for Saframycin A. jst.go.jpjst.go.jp The principal techniques employed for this structural confirmation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are indispensable tools for elucidating the complex structures of these alkaloids. jst.go.jpjst.go.jp NMR allows for the determination of the carbon skeleton and the position of protons, enabling a direct comparison of shifts and coupling constants between the new analogs and the known structure of Saframycin A. nih.gov The absence of signals corresponding to the C-26 methyl group in the spectra of this compound compared to Saframycin Y3 would be a key confirmation of its structure.

Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the new compounds. This data provides definitive confirmation of the proposed molecular formulas, such as the loss of a CH₂ unit (demethylation) when comparing Saframycin Y3 with this compound.

Infrared (IR) and Ultraviolet (UV) Spectroscopy : These techniques provide information about the functional groups present (IR) and the chromophore system (UV) of the molecule. jst.go.jpjst.go.jp The characteristic quinone structure of the saframycins gives rise to distinct UV-Vis absorption spectra, and comparisons ensure the core structure is maintained across the different analogs. jst.go.jpjst.go.jp

Together, these analytical methods provide the comprehensive data required to unambiguously confirm the identity and structure of novel compounds like this compound. nih.govnih.gov

| Methodology | Application in this compound Analysis |

|---|---|

| ¹H and ¹³C NMR | Comparison of chemical shifts and coupling constants with Saframycin A to confirm the core structure and identify changes in the side chain (e.g., absence of C-26 methyl signals). jst.go.jpjst.go.jp |

| Mass Spectrometry | Provides exact molecular weight and formula, confirming the demethylation from Saframycin Y3 to this compound. |

| UV/IR Spectroscopy | Confirms the presence of the characteristic isoquinolinequinone chromophore and other key functional groups by comparing spectra with known saframycins. jst.go.jpjst.go.jp |

Identification of Dimeric Forms and Structural Variations within the this compound Series

The saframycin family is also known to include dimeric structures. jst.go.jpjst.go.jp During the same directed biosynthesis experiments that produced this compound, other related dimeric compounds were also isolated. While a direct dimer of this compound has not been explicitly detailed in the provided context, related dimers from the same production series have been identified. jst.go.jpjst.go.jp

For instance, Saframycin Y2b is a dimer of Saframycin Y3. jst.go.jpjst.go.jp Another identified compound, Saframycin Y2b-d, is described as a dimer of Saframycin Yd-1 (which is 26-homosaframycin Y3). jst.go.jpjst.go.jp These dimers, such as the Y2b-α type, are typically formed by a covalent bond linking two monomeric units, for example, through the nitrogen at C-25 of one unit to the C-14 of another. google.com The existence of these dimeric variations underscores the chemical diversity within the saframycin class generated by the producing organism.

Structure Activity Relationship Sar Studies of Saframycin Yd2 and Its Analogs

Correlation of Side Chain Modifications with Biological Potency and Selectivity

The side chain of the saframycin molecule has been a primary target for modification to explore its impact on biological activity. Early studies in Streptomyces lavendulae cultures demonstrated that supplementing the growth media with various amino acid analogs could lead to the production of new saframycin derivatives. nih.gov This precursor-directed biosynthesis approach led to the creation of several analogs, including Saframycin-Yd2. nih.gov

This compound is characterized by the incorporation of a glycine (B1666218) residue into its side chain, replacing the N-terminal pyruvic acid found in Saframycin A. nih.govresearchgate.net Similarly, other analogs such as Saframycin Yd-1 (containing a 2-amino-n-butyric acid residue) and Saframycin Y3 (containing an alanine (B10760859) residue) were produced through the same method. nih.govresearchgate.net These modifications highlight the flexibility of the biosynthetic machinery and provide a direct method for generating structural diversity at the side chain.

| Compound | Key Side Chain Residue | Reference |

|---|---|---|

| Saframycin A | Pyruvic acid | nih.govresearchgate.net |

| Saframycin Yd-1 | 2-Amino-n-butyric acid | nih.govresearchgate.net |

| Saframycin Yd-2 | Glycine | nih.govresearchgate.net |

| Saframycin Y3 | Alanine | nih.govresearchgate.net |

Influence of Core Heterocyclic Quinone Moiety on DNA Binding and Mechanistic Activity

The core structure of the saframycin family is a complex, pentacyclic bis-tetrahydroisoquinoline (THIQ) skeleton. beilstein-journals.org This scaffold contains two quinone rings (designated as rings A and E), which are fundamental to the molecule's mechanism of action. nih.govgoogle.com Saframycins function as antitumor agents primarily through their ability to bind and alkylate DNA. nih.gov

The mechanistic activity is initiated by the reduction of the quinone moiety. acs.org This reduction is a prerequisite for the subsequent elimination of the nitrile group at the C-21 position. nih.gov The loss of the nitrile generates a highly reactive electrophilic iminium ion, which then covalently bonds to the guanine (B1146940) residues within the DNA double helix. nih.gov This DNA alkylation is a critical event that leads to the inhibition of DNA replication and transcription, ultimately triggering cell death in tumor cells.

SAR studies have confirmed the essential nature of this core structure. Analogs that lack the leaving group at the C-21 position exhibit a significant reduction in biological activity, underscoring the importance of the iminium ion formation for DNA alkylation. acs.org The heterocyclic quinone system is not merely a structural support but an active participant in the chemical reactions that confer the molecule's cytotoxicity. nih.govnih.gov Therefore, the integrity of the quinone rings and the presence of a suitable leaving group at C-21 are considered indispensable for the potent antitumor effects of saframycin and its analogs.

Impact of Stereochemical Features on Molecular Interactions

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of complex natural products like saframycins. The biosynthesis of the saframycin core involves a series of enzymatic reactions, including a Pictet-Spengler type cyclization, that are highly regio- and stereoselective, establishing the defined 3D architecture of the pentacyclic scaffold. beilstein-journals.org

Consequently, such changes would be expected to diminish the efficiency of the DNA alkylation reaction and reduce biological potency. nih.govnih.gov This highlights why total synthesis efforts for saframycin analogs must carefully control the stereochemistry at each chiral center to produce biologically active compounds. The defined three-dimensional structure is not an incidental feature but a key requirement for effective molecular interaction and potent antitumor activity.

Computational and In Silico Approaches in SAR Analysis (e.g., QSAR, Molecular Docking)

In modern drug discovery, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable tools for analyzing and predicting the biological activity of compounds. mdpi.comnih.gov These in silico techniques can be applied to the saframycin family to deepen the understanding of their SAR.

Molecular Docking can be used to simulate the interaction between saframycin analogs, including this compound, and their biological target, DNA. annamalaiuniversity.ac.in By creating a 3D model of the saframycin-DNA complex, researchers can visualize how the molecule binds within the DNA minor groove. mdpi.com This allows for the analysis of intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. Docking studies can help explain why certain modifications to the side chain or core structure either enhance or diminish binding affinity and subsequent alkylation efficiency. frontiersin.org

QSAR analysis establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. annamalaiuniversity.ac.inunar.ac.id For saframycins, a QSAR model could be developed using a dataset of analogs with varying side chains and their corresponding measured potencies. The model would correlate physicochemical descriptors (e.g., size, hydrophobicity, electronic properties) of the analogs with their activity. nih.gov A validated QSAR model could then be used to predict the antitumor potency of new, yet-to-be-synthesized saframycin analogs, thereby guiding synthetic efforts toward more promising candidates and streamlining the design process. mdpi.com

Rational Design Principles Derived from SAR for Saframycin Analogs

The collective findings from SAR studies on saframycins provide a set of guiding principles for the rational design of novel analogs with potentially superior therapeutic profiles. oup.com These principles are aimed at optimizing potency and selectivity while potentially reducing toxicity.

Key design principles include:

Conservation of the Core Machinery: The pentacyclic heterocyclic quinone core and the C-21 α-amino nitrile moiety are essential for the DNA alkylation mechanism. nih.govacs.org Modifications to this part of the molecule should be approached with caution, as they are likely to abrogate activity. The goal is to maintain the ability to form the reactive iminium ion.

Targeted Side Chain Modification: The peripheral side chain is a key area for modification to fine-tune the biological properties of the molecule. Altering the amino acid composition, as seen in this compound, can modulate potency and selectivity. nih.gov This position can be used to attach different functional groups to improve properties like solubility or cell permeability.

Maintaining Stereochemical Integrity: The specific three-dimensional structure of the saframycin scaffold is critical for its interaction with DNA. beilstein-journals.org Synthetic strategies must preserve the native stereochemistry to ensure optimal binding and activity.

Leveraging Computational Chemistry: The use of in silico tools like molecular docking and QSAR can accelerate the design-synthesis-testing cycle. mdpi.com These methods allow for the pre-screening of virtual compounds, prioritizing the synthesis of analogs that are predicted to have the highest activity, thus making the drug discovery process more efficient. google.comoup.com

By adhering to these principles, it is feasible to rationally engineer the saframycin scaffold to generate new analogs with enhanced antitumor activity and improved pharmacological profiles. nih.gov

Preclinical Biological Activity Investigations and Methodologies

Integrated In Silico, In Vitro, and In Vivo Modeling in Preclinical Research

Preclinical research for drug discovery increasingly relies on an integrated strategy combining in silico (computational), in vitro (cell-based), and in vivo (animal-based) modeling. This comprehensive approach aims to provide a holistic understanding of a compound's potential, from molecular interactions to systemic effects, thereby streamlining the drug development pipeline frontiersin.orgresearchgate.netnih.govnih.gov.

In Silico Modeling In silico studies, conducted entirely via computer simulations, represent the earliest and most rapid phase of preclinical investigation frontiersin.orgnih.gov. For compounds like Saframycin-Yd2, computational methods such as molecular docking and molecular dynamics simulations can predict binding affinities to potential biological targets, identify key molecular interactions, and model pharmacokinetic properties researchgate.netnih.gov. This allows for the virtual screening of numerous chemical structures, prioritizing those with the most promising predicted activity and favorable characteristics for further experimental validation frontiersin.orgnih.gov. While general computational studies have been applied to related saframycins (e.g., Saframycin Y3 in antimalarial docking studies researchgate.net), specific detailed in silico findings solely for this compound within an integrated anticancer framework were not identified in the current literature search.

In Vitro Investigations In vitro studies typically involve the use of cell lines derived from human or animal tissues, cultured in a controlled laboratory environment frontiersin.orgmdpi.com. For a compound like this compound, in vitro assays would assess its cytotoxic and antiproliferative effects on various cancer cell lines. Common methodologies include cell viability assays (e.g., MTT, SRB), apoptosis induction studies, and cell cycle analysis researchgate.netnih.govbiorxiv.org. These studies provide initial insights into a compound's potency, selectivity against cancer cells versus healthy cells, and potential mechanisms of action at the cellular level, such as inducing programmed cell death or arresting cell division biorxiv.org. While saframycin derivatives, including Yd-1 and Y3, have demonstrated in vitro antitumor activity against cell lines such as L1210 mouse leukemia cells and B16-F10 melanoma cells frontiersin.org, detailed in vitro data specifically focusing on this compound as part of an integrated study were not found.

Integrated Modeling in Preclinical Research The integration of in silico, in vitro, and in vivo data provides a robust framework for preclinical drug development. In this approach, computational predictions guide in vitro experiments, which in turn inform the design and interpretation of in vivo studies researchgate.netnih.govresearchgate.net. For instance, in silico models can predict potential targets or binding sites, which are then validated through in vitro assays. Promising in vitro results can then lead to in vivo studies to confirm efficacy and understand systemic effects. Bioinformatics and systems biology platforms are leveraged to correlate molecular and cellular information across these different models, aiding in the discovery and validation of biomarkers that can monitor disease progression, drug response, and target engagement researchgate.netnih.gov. This iterative process allows for a more efficient and targeted approach to identifying and developing drug candidates.

Future Research Trajectories and Broader Academic Implications

Unraveling Undiscovered Biosynthetic Genes and Enzymatic Functions

The biosynthesis of saframycins, including Saframycin-Yd2, is a complex process orchestrated by a series of specialized enzymes encoded within a biosynthetic gene cluster (BGC). While significant progress has been made in identifying the core genes, particularly for related compounds like Saframycin A, there remains a vast, unexplored landscape of genetic and enzymatic machinery. nih.govfrontiersin.org Future research will likely focus on identifying and characterizing the as-yet-undiscovered genes within the saframycin BGC and in the genomes of producing organisms like Streptomyces lavendulae. nih.govasm.org

A key area of investigation will be the elucidation of the precise enzymatic functions responsible for the unique structural modifications that differentiate this compound from other members of the saframycin family. For instance, this compound is identified as 26-demethylsaframycin Y3, indicating a specific demethylation step in its biosynthesis. jst.go.jp Identifying the enzyme responsible for this reaction, as well as other tailoring enzymes that introduce or modify functional groups, is a critical goal. Early studies involving feeding experiments with labeled precursors suggested that the side chain of saframycin derivatives can be influenced by the amino acids provided, hinting at the flexibility and potential for discovering novel enzymatic activities. asm.org

Modern genome mining techniques, which computationally screen genomic data for BGCs, will be instrumental in this pursuit. nih.gov These approaches can predict the presence of BGCs that may produce novel compounds or variants of known natural products. nih.gov By comparing the BGCs of different saframycin-producing strains, researchers can pinpoint genes that correlate with the production of specific analogs like this compound. Subsequent gene knockout and heterologous expression studies will be essential to confirm the function of these candidate genes. nih.govnih.gov This line of inquiry not only deepens our fundamental understanding of natural product biosynthesis but also opens avenues for synthetic biology approaches to generate novel saframycin analogs. nih.gov

Advanced Mechanistic Studies Using Omics Technologies (e.g., Genomics, Proteomics)

The advent of high-throughput "omics" technologies offers an unprecedented opportunity to investigate the intricate mechanisms of action of this compound at a systems level. nih.govfrontiersin.org These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global snapshot of the molecular changes within a cell or organism upon exposure to the compound. teknoscienze.com Integrating these multi-omics datasets can create a comprehensive picture of the biological pathways perturbed by this compound, moving beyond a single target to a network-level understanding. umd.edusomalogic.com

Potential Omics Applications for this compound Research:

| Omics Technology | Potential Application | Expected Insights |

| Genomics | Whole-genome sequencing of resistant mutants. | Identification of genes and mutations conferring resistance, revealing potential drug targets and resistance mechanisms. |

| Transcriptomics | RNA-sequencing (RNA-Seq) of treated cells. | Profiling changes in gene expression to identify responsive pathways and regulatory networks. nih.gov |

| Proteomics | Quantitative mass spectrometry of treated cells. | Identifying changes in protein abundance and post-translational modifications, revealing downstream effects and protein targets. nih.govutoronto.ca |

| Metabolomics | Analysis of small molecule profiles in treated cells. | Understanding the impact on cellular metabolism and identifying metabolic vulnerabilities. |

| Proteogenomics | Integrating genomic and proteomic data. | Correlating genetic variations with protein expression changes to gain a more holistic view of the cellular response. somalogic.com |

For instance, a functional genomics approach combined with proteomics could be used to quantify protein abundance changes across a genome-scale library of knockout mutants in the presence of this compound. nih.gov This could reveal synthetic lethal interactions and provide clues about the compound's mode of action. Similarly, transcriptomic analysis of cells treated with this compound can map the global gene expression response, highlighting upregulated or downregulated pathways that are critical for its biological activity. nih.gov The integration of these large-scale datasets will be crucial for building refined models of how this compound exerts its effects and for identifying potential biomarkers of sensitivity or resistance. nih.govmdpi.com

Exploration of Structure-Function Relationships with Advanced Biophysical Techniques

Understanding the precise relationship between the three-dimensional structure of this compound and its biological function is paramount for its future development. Advanced biophysical techniques are essential for elucidating these structure-function relationships at the molecular level. mdpi.comnih.gov Methods such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution structural information of this compound bound to its biological targets, such as DNA or specific proteins. longdom.org

These structural insights are invaluable for understanding the molecular basis of its activity. For example, knowing the exact binding mode of this compound to its target can explain its specificity and potency. Furthermore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations can provide information about the dynamic nature of these interactions and how the compound may induce conformational changes in its target. longdom.orgunits.it This detailed structural and dynamic information is critical for the rational design of more potent and selective analogs.

Discovery of New Biological Activities beyond Known Effects

While the saframycin family of antibiotics is primarily known for its antitumor and antimicrobial properties, the full spectrum of biological activities for this compound may not yet be fully realized. nih.gov Its intricate chemical structure suggests the potential for interactions with a variety of biological macromolecules, leading to a broader range of effects. acs.orgacs.org

Systematic screening of this compound against diverse biological targets and in various disease models could uncover novel therapeutic applications. High-throughput screening campaigns, for instance, could test the compound's activity against a wide array of enzymes, receptors, and cell lines. This exploration could reveal unexpected activities in areas such as antiviral research, immunology, or neurobiology. The discovery of new biological effects would not only expand the potential utility of this compound but also provide new avenues for investigating fundamental biological processes.

Utilization of this compound as a Scaffold for Designing Chemical Tools

The unique pentacyclic tetrahydroisoquinoline core of this compound serves as an excellent scaffold for the synthesis of new chemical tools and libraries of compounds for drug discovery. acs.orgacs.org Its complex, three-dimensional architecture provides a foundation for creating molecules with novel biological activities. By using this compound as a starting point, chemists can systematically modify its peripheral functional groups to explore the chemical space around the core structure.

This approach, often referred to as scaffold-based drug design, can lead to the development of compounds with improved properties, such as enhanced potency, greater selectivity, or better pharmacokinetic profiles. For example, by understanding the structure-activity relationships of this compound, researchers can design focused libraries of analogs that are more likely to interact with a specific target of interest. These newly designed molecules can then be used as chemical tools to probe biological pathways or as lead compounds for the development of new therapeutics. nih.govdiva-portal.org

Q & A

Q. How can multi-omics integration clarify this compound’s role in modulating tumor microenvironment immune responses?

- Methodological Answer : Combine RNA-seq, CyTOF, and spatial transcriptomics data from treated tumor biopsies. Use pathway enrichment tools (GSEA, Metascape) to identify immune-related pathways. Validate findings with multiplex IHC for immune cell infiltration markers (e.g., CD8+, PD-L1) .

Ethical & Reproducibility Considerations

Q. What measures ensure compliance with ethical guidelines when testing this compound in animal models of metastatic disease?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical studies. Obtain IACUC approval for humane endpoints (e.g., tumor volume ≤1.5 cm³). Include sham controls and randomize animals to treatment groups. Publish raw data in repositories like Figshare to enhance transparency .

Q. How can researchers enhance reproducibility when studying this compound’s epigenetic effects in primary patient-derived cells?

- Methodological Answer : Use authenticated cells (STR profiling) and predefine passage limits. Include technical replicates for ChIP-seq and WGBS assays. Share protocols via protocols.io and deposit datasets in GEO or ArrayExpress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.